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Compound of Interest

Compound Name: 2-Chloroquinoxaline

Cat. No.: B048734

An In-depth Analysis for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
chloroquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and
materials science. The following sections detail its nuclear magnetic resonance (NMR), infrared
(IR), and mass spectrometry (MS) characteristics, offering a foundational dataset for its
identification, characterization, and application in further research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-
chloroquinoxaline. The proton (*H) and carbon-13 (*3C) NMR spectra provide detailed
information about the chemical environment of each atom.

1H NMR Data

The 'H NMR spectrum of 2-chloroquinoxaline exhibits signals in the aromatic region,
corresponding to the protons on the quinoxaline ring system.
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Chemical Shift (8) ppm Multiplicity Assignment
8.76 S H-3
8.09 dd H-5
7.82 dd H-8
7.78 ddd H-6
7.72 ddd H-7

s = singlet, dd = doublet of doublets, ddd = doublet of doublet of doublets

3C NMR Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Chemical Shift (&) ppm Assignment
150.9 C-2

144.9 C-3

141.9 C-8a

140.7 C-4a

131.5 C-7

130.8 C-6

129.7 C-5

129.4 C-8

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-chloroquinoxaline reveals characteristic absorption bands

corresponding to the vibrational modes of its functional groups and aromatic system.[1]
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Wavenumber (cm~?) Assignment

3060 Aromatic C-H stretch
1600, 1560, 1480 Aromatic C=C stretching
1120 C-Cl stretch

830, 760 C-H out-of-plane bending

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of 2-chloroquinoxaline. The presence of a chlorine atom is indicated by the characteristic
M+2 isotope peak.

m/z Relative Intensity (%) Assignment

166 33 [M+2]* (containing 37Cl)
164 100 [M]* (containing 3>Cl)
129 85 [M-CI]*

102 40 [C7HaN]*

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A sample of 2-chloroquinoxaline (5-10 mg for tH NMR, 20-50 mg for 3C NMR) is dissolved in
an appropriate deuterated solvent (e.g., CDClz, DMSO-ds) in a 5 mm NMR tube.
Tetramethylsilane (TMS) is used as an internal standard (O ppm). The spectra are recorded on
a spectrometer, such as a Bruker Avance operating at a frequency of 400 MHz for *H and 100
MHz for 3C. Data processing involves Fourier transformation, phase correction, and baseline
correction of the resulting Free Induction Decay (FID).
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IR Spectroscopy

The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of 2-
chloroquinoxaline (1-2 mg) is ground with spectroscopic grade potassium bromide (100-200
mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a
hydraulic press. The spectrum is recorded on an FT-IR spectrometer, such as a PerkinElmer
Spectrum Two, in the range of 4000-400 cm~1. A background spectrum of a pure KBr pellet is
recorded and subtracted from the sample spectrum.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (El)
source. A dilute solution of 2-chloroquinoxaline in a volatile organic solvent (e.g., methanol or
dichloromethane) is introduced into the instrument. The molecules are ionized by a high-energy
electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-
charge ratio (m/z) by a mass analyzer and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 2-
chloroquinoxaline.
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Sample Preparation
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Caption: Workflow for the spectroscopic analysis of 2-Chloroquinoxaline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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